![molecular formula C15H15N5O2 B2393065 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097866-16-3](/img/structure/B2393065.png)
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
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Description
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as MPP, is a chemical compound that has been extensively researched due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of piperazine derivatives, which are widely used in the development of various drugs.
Scientific Research Applications
G Protein-Biased Dopaminergics
Research on compounds with a pyrazolo[1,5-a]pyridine substructure, closely related in structural complexity to "4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one", demonstrated their potential as high-affinity dopamine receptor partial agonists. This study highlighted the feasibility of designing G protein-biased partial agonists for therapeutic purposes, showcasing a method to increase binding affinity and fine-tune functional properties by connecting a lipophilic moiety to the arylpiperazine core through an appropriate linker (Möller et al., 2017).
Antimicrobial and Anticancer Activities
Enaminones, as building blocks for the synthesis of substituted pyrazoles, have shown significant antimicrobial and anticancer activities. This indicates the potential utility of structurally complex piperazine derivatives in developing treatments for infections and cancer (Riyadh, 2011).
Antipsychotic Activity
Compounds featuring piperazinyl substituents, akin to the structural motif in "4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one", have been investigated for their potential antipsychotic activity. These studies have revealed significant activity in blocking apomorphine stereotypy and apomorphine-induced climbing, indicating their potential use in antipsychotic treatments (New et al., 1989).
N-Acetyltransferase-Mediated Metabolism Prevention
Efforts to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing compounds have been undertaken to improve the pharmacokinetic profiles of potential therapeutics. This research demonstrates strategies for modifying structural elements to retain pharmacological potency while avoiding rapid clearance, relevant for designing compounds with improved bioavailability and efficacy (Rawal et al., 2008).
properties
IUPAC Name |
4-(5-methylpyrazine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-7-18-13(9-17-11)15(22)19-5-6-20(14(21)10-19)12-3-2-4-16-8-12/h2-4,7-9H,5-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCPZOMGRGTGQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one |
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